molecular formula C20H16ClFN2O2 B2917906 N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-32-5

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2917906
CAS No.: 946245-32-5
M. Wt: 370.81
InChI Key: IHYHDATXQAKGMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (: 946245-32-5) is a specialized pyridine-based carboxamide derivative of significant interest in pharmaceutical research and medicinal chemistry . Its molecular formula is C20H16ClFN2O2, with a molecular weight of 370.80 g/mol . The compound features a dihydropyridine core substituted with a chloro-methylphenyl group and a fluorophenylmethyl moiety, a structural motif known to contribute to unique electronic and steric properties that influence target binding and pharmacokinetics . This well-defined molecular architecture allows for precise interactions in biological systems, making it a valuable candidate for developing enzyme inhibitors or receptor modulators . The presence of halogen atoms (chlorine and fluorine) is a critical feature, as it often enhances metabolic stability and improves the compound's bioavailability in preclinical models . This compound is offered with a guaranteed purity of 90% or higher and is available from multiple qualified suppliers for research and development purposes . It is supplied in various quantities to suit experimental needs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-7-8-16(11-18(13)21)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-15(22)10-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHDATXQAKGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorinated methylphenyl and fluorinated phenylmethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and carboxylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several dihydropyridine-carboxamide derivatives. Key comparisons are outlined below, focusing on substituent effects, biological activity, and pharmacokinetic properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Features Target/Activity Reference
N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Cl, 4-Me on phenyl; 3-F-benzyl at N1 Chloro and methyl groups enhance lipophilicity; fluorophenylmethyl may improve target binding. Hypothesized kinase inhibition (inferred from analogs). N/A (Target compound)
BMS-777607 4-(2-amino-3-Cl-pyridin-4-yloxy)-3-F-phenyl; 4-ethoxy; 4-F-phenyl at N1 Ethoxy and 4-fluorophenyl groups optimize Met kinase binding. Selective Met kinase inhibitor (IC₅₀ = 3.9 nM); orally efficacious.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Br, 2-Me on phenyl Bromine substitution increases molecular weight; isostructural with chloro analog. Tautomeric stability (keto-amine form); planar conformation (dihedral angle = 8.38°).
6d (from ) 4-nitrophenyl; 4-nitrostyryl Electron-withdrawing nitro groups alter electronic properties. Unspecified activity; synthetic intermediate.
N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Indazole-pyrazole hybrid substituent Bulky indazole group may enhance selectivity for specific kinases. c-Met/HGFR inhibitor (purity: 99%; typically in stock).

Pharmacokinetic and Physicochemical Properties

Property Target Compound BMS-777607 N-(3-Bromo-2-methylphenyl) Analog
Lipophilicity (cLogP) Higher (due to 4-methyl and 3-F-benzyl) Moderate (ethoxy and 4-F-phenyl balance polarity) Similar to chloro analog
Oral Bioavailability Not reported; methyl groups may enhance absorption High (efficacious in oral dosing) Unreported; likely poor due to polar carboxamide
Metabolic Stability 3-F-benzyl may resist oxidative metabolism Ethoxy group susceptible to CYP450 metabolism Bromine may slow hepatic clearance

Resistance and Combination Potential

  • BMS-777607 and related Met inhibitors are studied in combination therapies to overcome resistance to EGFR inhibitors (e.g., in non-small cell lung cancer) .
  • The target compound’s substituents (e.g., 3-chloro-4-methylphenyl) may confer resistance to efflux pumps, though this requires empirical validation.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridine core substituted with various functional groups. Its IUPAC name is this compound. The molecular formula is C19H15ClFN2O2C_{19}H_{15}ClFN_2O_2 .

Structural Formula

InChI InChI 1S C19H15ClFN3O2 c1 12 5 6 15 10 16 12 20 22 19 26 17 7 8 18 25 24 23 17 11 13 3 2 4 14 21 9 13 h2 10H 11H2 1H3 H 22 26 \text{InChI }\text{InChI 1S C19H15ClFN3O2 c1 12 5 6 15 10 16 12 20 22 19 26 17 7 8 18 25 24 23 17 11 13 3 2 4 14 21 9 13 h2 10H 11H2 1H3 H 22 26 }

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biochemical pathways through enzyme inhibition or receptor antagonism .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : In preclinical studies, derivatives of similar compounds have shown promising anticancer properties. For instance, related dihydropyridine derivatives demonstrated complete tumor stasis in human gastric carcinoma xenograft models .
  • Antimicrobial Properties : Some analogs have been evaluated for their antimicrobial activities. Studies have shown significant efficacy against various pathogens, indicating potential use in treating infections .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases, contributing to its anticancer effects. For example, certain derivatives showed improved potency and selectivity against Met kinase .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerComplete tumor stasis
AntimicrobialSignificant activity against pathogens
Kinase InhibitionPotent inhibition of Met kinase

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a related compound in a GTL-16 human gastric carcinoma xenograft model. The results indicated that the compound achieved complete tumor stasis following oral administration. This finding supports the potential for further development in cancer therapeutics .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Chromobacterium violaceum. The results showed that these compounds exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) demonstrating their potential as antimicrobial agents .

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